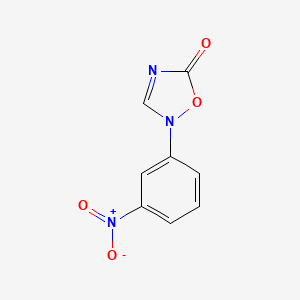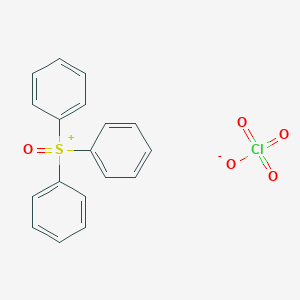![molecular formula C20H41NO2S2Sn B14285612 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate CAS No. 133938-48-4](/img/structure/B14285612.png)
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a stannyl group, which is a tin-containing moiety, making it an organotin compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with a stannylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Tributyltin chloride: Another organotin compound with similar stannyl groups.
Diethylcarbamodithioic acid: Shares the carbamodithioate moiety with the compound.
Uniqueness
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is unique due to its combination of a stannyl group and a carbamodithioate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other organotin compounds.
特性
CAS番号 |
133938-48-4 |
|---|---|
分子式 |
C20H41NO2S2Sn |
分子量 |
510.4 g/mol |
IUPAC名 |
tributylstannyl 3-(diethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO2S2.3C4H9.Sn/c1-3-9(4-2)8(12)13-6-5-7(10)11;3*1-3-4-2;/h3-6H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
ZGHISMQVQDQTCX-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCSC(=S)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


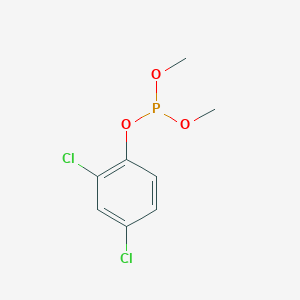
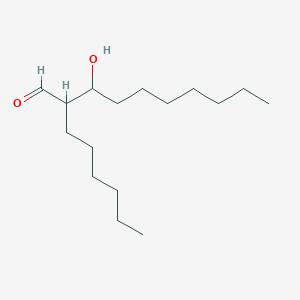
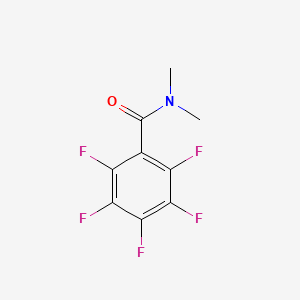
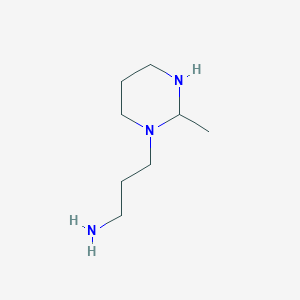
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

